molecular formula C11H16N6O2 B2429191 1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2310222-27-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2429191
CAS RN: 2310222-27-4
M. Wt: 264.289
InChI Key: BBDUJHYSWQEGJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring via a [3+2] cycloaddition reaction, also known as a click reaction. The piperidine ring could be formed via a cyclization reaction, and the imidazolidin-2-one group could be formed via a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The triazole ring is a five-membered ring containing two nitrogen atoms, the piperidine ring is a six-membered ring containing one nitrogen atom, and the imidazolidin-2-one group is a five-membered ring containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The triazole ring could potentially undergo substitution reactions at the nitrogen atoms, the piperidine ring could undergo substitution reactions at the carbon atoms, and the imidazolidin-2-one group could undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple nitrogen atoms could make this compound a potential hydrogen bond donor and acceptor. The presence of the carbonyl group in the imidazolidin-2-one group could also make this compound a potential hydrogen bond acceptor .

Scientific Research Applications

Antimicrobial Activities

1,2,3-triazole hybrids with amine-ester functionality have been synthesized and tested for their antimicrobial activities . The compounds were tested against various microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae . Notably, compound 7o exhibited substantial potency against most of the tested microbes .

Antiviral Applications

1,2,3-triazole derivatives have been studied for their potential as antiviral agents . One of the best-known examples of nucleoside analogs is ribavirin, known for its broad spectrum of antiviral activity against many DNA and RNA viruses .

Drug Discovery

1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability make them useful in a variety of synthetic applications .

Supramolecular Chemistry

1,2,3-triazoles have been used in supramolecular chemistry . Their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .

Chemical Biology

1,2,3-triazoles have found applications in chemical biology . Their stability against metabolic degradation and ability to mimic an E or a Z amide bond make them useful in this field .

Fluorescent Imaging

1,2,3-triazoles have been used in fluorescent imaging . Their unique chemical properties make them suitable for use in this application .

Materials Science

1,2,3-triazoles have been used in materials science . Their unique chemical properties make them suitable for use in this application .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve further exploration of its chemical and biological properties. For example, researchers could investigate its potential uses as a drug or its potential applications in materials science .

properties

IUPAC Name

1-[4-(triazol-1-yl)piperidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c18-10-12-3-7-16(10)11(19)15-5-1-9(2-6-15)17-8-4-13-14-17/h4,8-9H,1-3,5-7H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDUJHYSWQEGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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